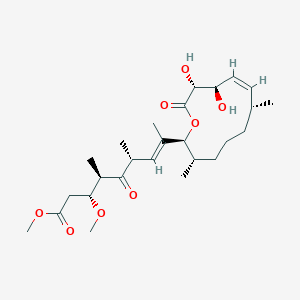
Methyl (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic methods may include:
Aldol Condensation: To form carbon-carbon bonds.
Hydrolysis and Esterification: To introduce ester groups.
Oxidation and Reduction Reactions: To introduce hydroxyl and carbonyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form additional carbonyl groups.
Reduction: Reduction reactions could be used to convert carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in stereoselective synthesis.
Biology
In biological research, it might be studied for its potential interactions with enzymes or other biomolecules, given its multiple functional groups and chiral centers.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4R,6R,E)-8-((2S,3S,7R,10R,11R,E)-10,11-dihydroxy-3,7-dimethyl-12-oxooxacyclododec-8-en-2-yl)-3-methoxy-4,6-dimethyl-5-oxonon-7-enoate: A similar compound with slight variations in functional groups or stereochemistry.
Other Complex Esters: Compounds with similar ester groups and chiral centers.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H42O8 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
methyl (E,3R,4R,6R)-8-[(2S,3S,7R,8Z,10R,11R)-10,11-dihydroxy-3,7-dimethyl-12-oxo-1-oxacyclododec-8-en-2-yl]-3-methoxy-4,6-dimethyl-5-oxonon-7-enoate |
InChI |
InChI=1S/C26H42O8/c1-15-9-8-10-16(2)25(34-26(31)24(30)20(27)12-11-15)18(4)13-17(3)23(29)19(5)21(32-6)14-22(28)33-7/h11-13,15-17,19-21,24-25,27,30H,8-10,14H2,1-7H3/b12-11-,18-13+/t15-,16+,17-,19-,20-,21-,24-,25+/m1/s1 |
InChI Key |
IUNJRFODNDCVSQ-UUQSOCLASA-N |
Isomeric SMILES |
C[C@@H]/1CCC[C@@H]([C@H](OC(=O)[C@@H]([C@@H](/C=C1)O)O)/C(=C/[C@@H](C)C(=O)[C@H](C)[C@@H](CC(=O)OC)OC)/C)C |
Canonical SMILES |
CC1CCCC(C(OC(=O)C(C(C=C1)O)O)C(=CC(C)C(=O)C(C)C(CC(=O)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















